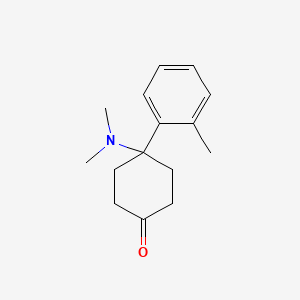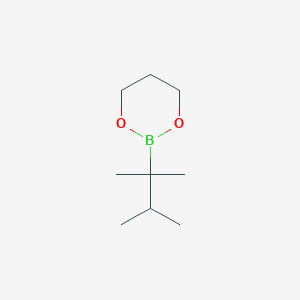
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring structure, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of 2,3-dimethylbutan-2-ol with boric acid or boron trihalides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by Lewis acids to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The boron atom in the dioxaborinane ring can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like alkyl halides are employed.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of boron-containing biomolecules and their interactions.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it useful in catalysis and molecular recognition. The dioxaborinane ring structure also allows for unique reactivity patterns, enabling the compound to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylbutan-2-yl boronic acid
- 2,3-Dimethylbutan-2-yl borate ester
- 2,3-Dimethylbutan-2-yl borohydride
Uniqueness
2-(2,3-Dimethylbutan-2-yl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct chemical properties and reactivity compared to other boron-containing compounds. This uniqueness makes it valuable in specific applications where traditional boronic acids or borate esters may not be suitable.
Properties
CAS No. |
63689-74-7 |
|---|---|
Molecular Formula |
C9H19BO2 |
Molecular Weight |
170.06 g/mol |
IUPAC Name |
2-(2,3-dimethylbutan-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H19BO2/c1-8(2)9(3,4)10-11-6-5-7-12-10/h8H,5-7H2,1-4H3 |
InChI Key |
PJTAILSYTAOBJN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


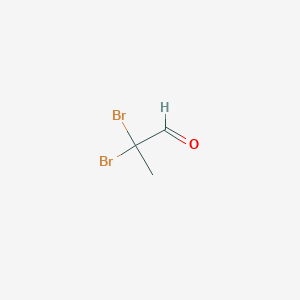
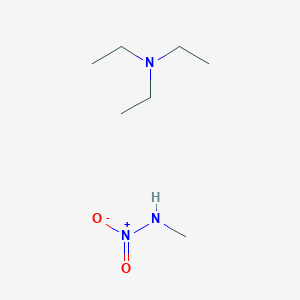
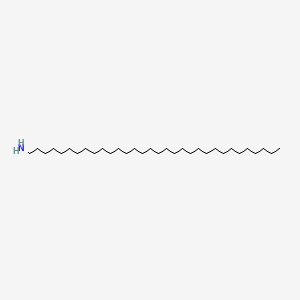
![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
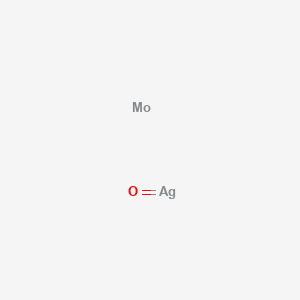
![3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one](/img/structure/B14486206.png)
![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)
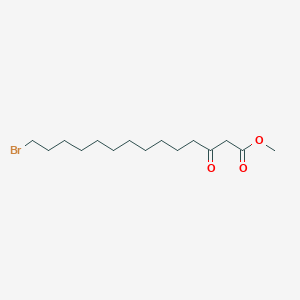
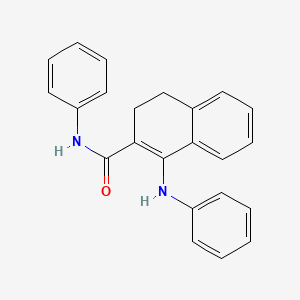
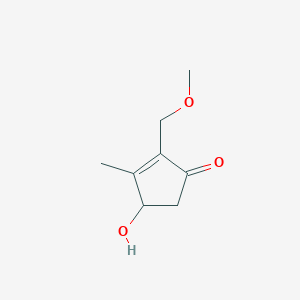

![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)
